molecular formula C19H23N5O3 B2379298 N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034570-49-3

N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2379298
M. Wt: 369.425
InChI Key: CGIAURZXSVEJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and treating neurological disorders. This compound is a member of the pyrimidine family and has a molecular weight of 365.47 g/mol.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • A study by Kotaiah, Y., Harikrishna, N., Nagaraju, K., & Venkata Rao, C. (2012) focused on synthesizing new series of thieno[2,3-d]pyrimidine derivatives, which demonstrated significant in vitro antioxidant activity. This research highlights the potential of such compounds in developing antioxidant agents (Kotaiah et al., 2012).

Anticancer Properties

  • Yakantham, T., Sreenivasulu, R., & Raju, R. (2019) conducted a study on the synthesis of thiazol-4-amine derivatives with notable anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of these compounds (Yakantham et al., 2019).

Facile Synthesis Techniques

  • Gazizov, A. S., Kharitonova, N. I., Smolobochkin, A. V., Syakaev, V. V., Burilov, A. R., & Pudovik, M. A. (2015) explored an acid-catalyzed intramolecular cyclization process for the synthesis of pyrimidine derivatives, indicating advancements in synthetic methodologies for such compounds (Gazizov et al., 2015).

Antifungal Effect

  • Jafar, N. N., Abdul Mahdi, I. M., Hadwan, M. H., & Alameri, A. (2017) synthesized and studied pyrimidin-2-amine derivatives for their antifungal effects, particularly against Aspergillus species (Jafar et al., 2017).

Pesticidal Activities

  • Liu, X.-H., Wen, Y., Cheng, L., Xu, T., & Wu, N.-J. (2021) designed and synthesized pyrimidin-4-amine derivatives with significant insecticidal and fungicidal activities, showcasing their potential in agricultural applications (Liu et al., 2021).

Synthesis of Other Derivatives

  • Further research has focused on the synthesis of various derivatives of these compounds, exploring their potential in different biological and chemical applications, such as antimicrobial and anticancer activities, as well as in synthesis methodologies and structure-activity relationships (Ahsan et al., 2015), (Hu et al., 2005).

properties

IUPAC Name

N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-3-25-16(26-4-2)10-11-21-18-15(12-20-13-22-18)19-23-17(24-27-19)14-8-6-5-7-9-14/h5-9,12-13,16H,3-4,10-11H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIAURZXSVEJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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